Cas no 58348-98-4 (2-chloro-4-fluoro-6-nitrophenol)

2-chloro-4-fluoro-6-nitrophenol 化学的及び物理的性質
名前と識別子
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- 2-chloro-4-fluoro-6-nitrophenol
- 1-chloro-5-fluoro-2-hydroxy-nitro-benzene
-
- MDL: MFCD05670393
- インチ: InChI=1S/C6H3ClFNO3/c7-4-1-3(8)2-5(6(4)10)9(11)12/h1-2,10H
- InChIKey: PLBDUVIWPGCVIF-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=C(C(=C1Cl)O)[N+](=O)[O-])F
計算された属性
- せいみつぶんしりょう: 190.97900
- どういたいしつりょう: 190.9785488g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 186
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66Ų
- 疎水性パラメータ計算基準値(XlogP): 3
じっけんとくせい
- PSA: 66.05000
- LogP: 2.61610
2-chloro-4-fluoro-6-nitrophenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | MS-3153-20MG |
2-chloro-4-fluoro-6-nitrobenzenol |
58348-98-4 | >90% | 20mg |
£76.00 | 2023-04-19 | |
abcr | AB275357-1g |
2-Chloro-4-fluoro-6-nitrophenol, 97%; . |
58348-98-4 | 97% | 1g |
€140.00 | 2025-03-19 | |
abcr | AB275357-5g |
2-Chloro-4-fluoro-6-nitrophenol, 97%; . |
58348-98-4 | 97% | 5g |
€420.00 | 2025-03-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1524634-5g |
2-Chloro-4-fluoro-6-nitrophenol |
58348-98-4 | 98% | 5g |
¥5581.00 | 2024-05-07 | |
1PlusChem | 1P00EAY3-1g |
2-chloro-4-fluoro-6-nitrophenol |
58348-98-4 | 95% | 1g |
$183.00 | 2025-02-26 | |
Apollo Scientific | PC10642-1g |
2-Chloro-4-fluoro-6-nitrophenol |
58348-98-4 | 95 | 1g |
£189.00 | 2025-02-19 | |
Key Organics Ltd | MS-3153-100MG |
2-chloro-4-fluoro-6-nitrobenzenol |
58348-98-4 | >90% | 100mg |
£146.00 | 2025-02-08 | |
Key Organics Ltd | MS-3153-1MG |
2-chloro-4-fluoro-6-nitrobenzenol |
58348-98-4 | >90% | 1mg |
£37.00 | 2025-02-08 | |
1PlusChem | 1P00EAY3-5g |
2-chloro-4-fluoro-6-nitrophenol |
58348-98-4 | 95% | 5g |
$532.00 | 2025-02-26 | |
Apollo Scientific | PC10642-250mg |
2-Chloro-4-fluoro-6-nitrophenol |
58348-98-4 | 95 | 250mg |
£72.00 | 2025-02-19 |
2-chloro-4-fluoro-6-nitrophenol 関連文献
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
2-chloro-4-fluoro-6-nitrophenolに関する追加情報
Professional Introduction to 2-chloro-4-fluoro-6-nitrophenol (CAS No. 58348-98-4)
2-chloro-4-fluoro-6-nitrophenol, identified by its Chemical Abstracts Service number (CAS No. 58348-98-4), is a significant compound in the field of pharmaceutical chemistry and agrochemical research. This compound, characterized by its chloro, fluoro, and nitro substituents on a phenolic backbone, exhibits unique chemical properties that make it valuable in the synthesis of various functional molecules.
The structural configuration of 2-chloro-4-fluoro-6-nitrophenol imparts a high degree of reactivity, making it a versatile intermediate in organic synthesis. The presence of multiple electronegative groups enhances its participation in nucleophilic substitution reactions, which is a critical aspect in drug discovery and development. Researchers have leveraged these properties to explore its potential in creating novel therapeutic agents.
In recent years, the pharmaceutical industry has shown increasing interest in halogenated aromatic compounds due to their broad spectrum of biological activities. Studies have demonstrated that such compounds can serve as key building blocks in the synthesis of kinase inhibitors, anticancer agents, and antimicrobial drugs. The specific arrangement of substituents in 2-chloro-4-fluoro-6-nitrophenol makes it an attractive candidate for further derivatization to develop new pharmacophores.
One of the most compelling aspects of 2-chloro-4-fluoro-6-nitrophenol is its role in the development of agrochemicals. The compound’s reactivity allows for the creation of herbicides and pesticides with enhanced efficacy and selectivity. Current research focuses on optimizing its derivatives to minimize environmental impact while maintaining high biological activity against target pests.
The synthetic pathways involving 2-chloro-4-fluoro-6-nitrophenol have been extensively studied to improve yield and purity. Advanced techniques such as catalytic hydrogenation and metal-catalyzed cross-coupling reactions have been employed to modify its structure efficiently. These methods not only enhance the scalability of production but also open new avenues for functional group manipulation.
Recent advancements in computational chemistry have further illuminated the potential of 2-chloro-4-fluoro-6-nitrophenol. Molecular modeling studies have predicted new derivatives with improved pharmacokinetic profiles, which could lead to more effective drug candidates. These simulations are complemented by experimental validations, ensuring that theoretical predictions align with practical outcomes.
The environmental impact of halogenated compounds has been a subject of rigorous investigation. Efforts are underway to develop greener synthetic routes for 2-chloro-4-fluoro-6-nitrophenol, emphasizing sustainable practices that reduce waste and energy consumption. Such initiatives align with global trends toward environmentally responsible chemical manufacturing.
In conclusion, 2-chloro-4-fluoro-6-nitrophenol (CAS No. 58348-98-4) remains a pivotal compound in both pharmaceutical and agrochemical research. Its unique structural features and reactivity make it indispensable for developing innovative solutions across multiple industries. As research continues to evolve, this compound is poised to play an even more significant role in shaping the future of chemical applications.
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